molecular formula C21H27NO4S2 B2653008 1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine CAS No. 1421462-98-7

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine

Cat. No. B2653008
CAS RN: 1421462-98-7
M. Wt: 421.57
InChI Key: FTRCUSDSMNPMKU-UHFFFAOYSA-N
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Description

1-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine is a useful research compound. Its molecular formula is C21H27NO4S2 and its molecular weight is 421.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

  • Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives : This study discusses the structural modifications of meglitinide analogs to enhance hypoglycemic activity, leading to the development of repaglinide, a potent antidiabetic agent. The modifications include altering the methoxy and sulfonyl groups to achieve higher activity compared to other sulfonylureas, showcasing the critical role of these structural elements in drug design (Grell et al., 1998).

Chemical Bond Transformation Studies

  • Fission of Activated Carbon-Nitrogen and Carbon-Sulfur Bonds : This research explores the elimination reactions and reactivity of phenyl sulfone derivatives, providing insights into the chemical behavior of sulfur-containing compounds under specific conditions (Šestáková et al., 1966).

Anticancer Agent Synthesis

  • Synthesis of Propanamide Derivatives Bearing 4-Piperidinyl-1,3,4-Oxadiazole as Anticancer Agents : This study reports the synthesis of new propanamide derivatives linked to a piperidine ring and evaluates their potential as anticancer agents. The findings suggest several compounds with promising anticancer activity, highlighting the utility of the piperidine scaffold in developing therapeutic agents (Rehman et al., 2018).

Novel Synthetic Routes and Molecular Design

  • A Convenient New Route to Piperidines and Related Compounds : This research presents new synthetic routes to piperidines and other nitrogen-containing heterocycles, demonstrating the versatility of sulfonyl compounds in organic synthesis and drug discovery (Back & Nakajima, 2000).

Electrosynthesis Studies

  • The Effect of N-Acyl and N-Sulfonyl Groups on the Anodic Methoxylation of Piperidine Derivatives : This study explores the electrochemical behavior of N-acyl and N-sulfonyl piperidine derivatives, contributing to the understanding of electrosynthesis mechanisms and the influence of substituents on chemical reactions (Golub & Becker, 2015).

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S2/c1-16-4-9-20(26-3)21(14-16)28(23,24)22-12-10-17(11-13-22)15-27-19-7-5-18(25-2)6-8-19/h4-9,14,17H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRCUSDSMNPMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.